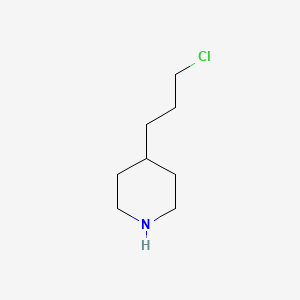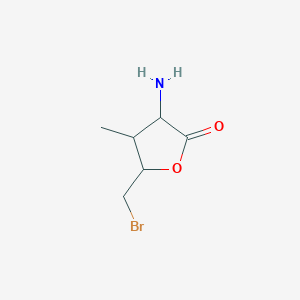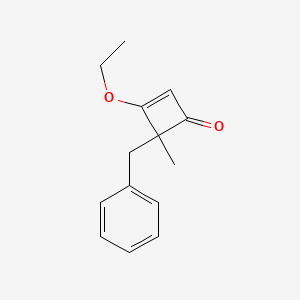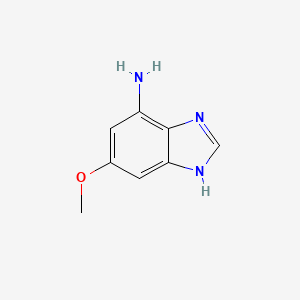
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribose-L-cysteine is a compound formed by the combination of D-ribose, a simple sugar, and L-cysteine, an amino acid. This compound is known for its ability to enhance the synthesis of glutathione, a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-ribose-L-cysteine can be synthesized through a chemical reaction that involves the combination of D-ribose and L-cysteine. The reaction typically occurs under mild conditions to preserve the integrity of both molecules. The process involves the protection of the sulfhydryl group of L-cysteine to prevent its degradation during the reaction .
Industrial Production Methods
In industrial settings, the production of D-ribose-L-cysteine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
D-ribose-L-cysteine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the ribose or cysteine moieties are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of D-ribose-L-cysteine include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures, to mimic the natural environment of the compound .
Major Products Formed
The major products formed from the reactions of D-ribose-L-cysteine include glutathione, disulfides, and various substituted derivatives that retain the antioxidant properties of the original compound .
Wissenschaftliche Forschungsanwendungen
D-ribose-L-cysteine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of glutathione and other thiol-containing compounds.
Biology: The compound is studied for its role in cellular metabolism and its ability to protect cells from oxidative damage
Medicine: D-ribose-L-cysteine is investigated for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases and diabetes
Industry: It is used in the formulation of dietary supplements aimed at boosting glutathione levels and enhancing overall health
Wirkmechanismus
D-ribose-L-cysteine exerts its effects primarily by enhancing the synthesis of glutathione. The compound delivers cysteine into cells, where it is used as a substrate for glutathione synthesis. Glutathione, in turn, neutralizes reactive oxygen species and detoxifies harmful compounds, thereby protecting cells from oxidative damage . The ribose component of the compound also supports the production of adenosine triphosphate, which is essential for cellular energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylcysteine: Another cysteine derivative used to boost glutathione levels.
L-cysteine: The amino acid itself, which is less stable and less efficiently delivered to cells compared to D-ribose-L-cysteine.
Glutathione: The end product of D-ribose-L-cysteine metabolism, directly used as an antioxidant.
Uniqueness
D-ribose-L-cysteine is unique in its ability to efficiently deliver cysteine into cells while protecting it from degradation during the digestive process. This makes it a more effective precursor for glutathione synthesis compared to other cysteine derivatives .
Eigenschaften
Molekularformel |
C8H17NO7S |
|---|---|
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5.C3H7NO2S/c6-1-3(8)5(10)4(9)2-7;4-2(1-7)3(5)6/h1,3-5,7-10H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5-;2-/m00/s1 |
InChI-Schlüssel |
BYUSZTXYCVHRIH-PSVOPEBOSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)O.C([C@@H](C(=O)O)N)S |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O.C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)


![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)





